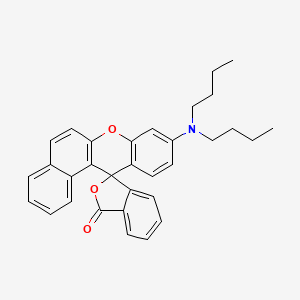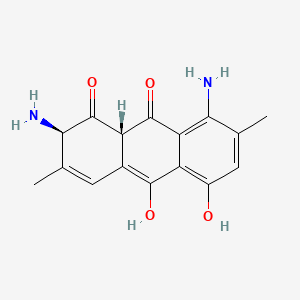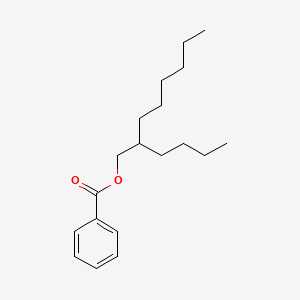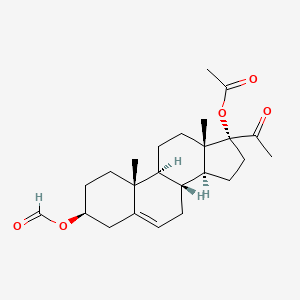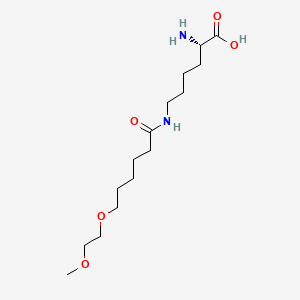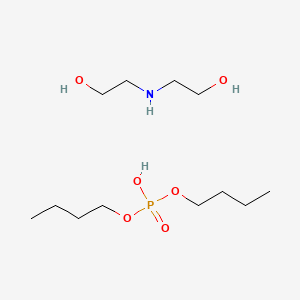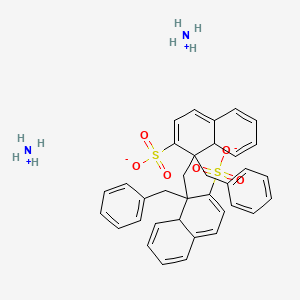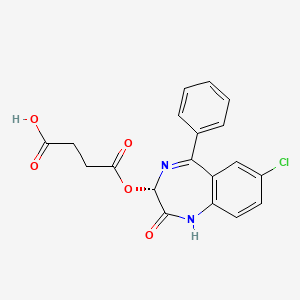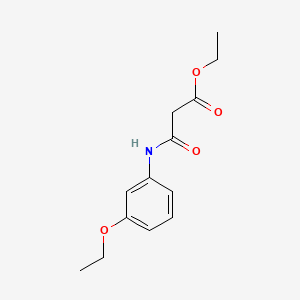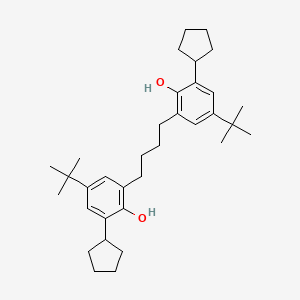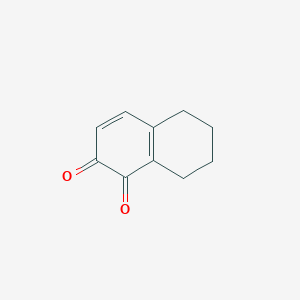
5,6,7,8-Tetrahydro-1,2-naphthalenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-1,2-naphthalenedione is an organic compound with the molecular formula C10H10O2 It is a derivative of naphthalene, characterized by the presence of two carbonyl groups at the 1 and 2 positions, and a partially hydrogenated naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,2-naphthalenedione typically involves the hydrogenation of 1,2-naphthoquinone. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1,2-naphthoquinone using sodium borohydride in an alcohol solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 1,2-naphthoquinone.
Reduction: It can be further reduced to form 5,6,7,8-tetrahydro-1,2-naphthalenediol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 1,2-Naphthoquinone
Reduction: 5,6,7,8-Tetrahydro-1,2-naphthalenediol
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-1,2-naphthalenedione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,6,7,8-tetrahydro-1,2-naphthalenedione involves its interaction with cellular components, leading to various biochemical effects. The compound can act as an oxidizing or reducing agent, influencing redox reactions within cells. It may also interact with specific enzymes and proteins, altering their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
1,2-Naphthoquinone: Shares the naphthoquinone core but lacks the hydrogenation at the 5,6,7,8 positions.
5,6,7,8-Tetrahydro-1-naphthol: Similar hydrogenation but with a hydroxyl group instead of carbonyl groups.
5,6,7,8-Tetrahydro-1,4-naphthoquinone: Similar structure but with carbonyl groups at the 1 and 4 positions.
Uniqueness: 5,6,7,8-Tetrahydro-1,2-naphthalenedione is unique due to its specific arrangement of carbonyl groups and hydrogenation pattern
Propriétés
Numéro CAS |
135756-21-7 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6H,1-4H2 |
Clé InChI |
BYTHYUHUIKZJAX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



